Fmoc-D-allo-threoninol molecular weight and formula
Fmoc-D-allo-threoninol molecular weight and formula
An In-Depth Technical Guide to Fmoc-D-allo-threoninol: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-allo-threoninol is a chiral amino alcohol derivatized with a fluorenylmethoxycarbonyl (Fmoc) protecting group, rendering it a critical building block in modern synthetic chemistry. Its unique stereochemistry and the strategic utility of the base-labile Fmoc group make it an indispensable tool in solid-phase peptide synthesis (SPPS) and the development of complex, biologically active molecules. This guide provides an in-depth exploration of the core physicochemical properties of Fmoc-D-allo-threoninol, a detailed protocol for its application in peptide synthesis with mechanistic insights, and a discussion of the strategic importance of its distinct stereochemical configuration in drug discovery and development.
Introduction: The Strategic Importance of Fmoc-D-allo-threoninol
In the landscape of medicinal chemistry and peptide science, the precise control of molecular architecture is paramount. Fmoc-D-allo-threoninol, ((9H-Fluoren-9-yl)methyl ((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate), emerges as a key reagent for introducing non-native stereochemistry and functionality into synthetic peptides and other complex organic molecules.[1] It is comprised of two key moieties:
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D-allo-threoninol Core: A chiral amino alcohol. The "D" configuration and "allo" diastereomer are distinct from the proteinogenic L-threonine. The incorporation of D-amino acids or their derivatives into peptides is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby enhancing the pharmacokinetic profile and in-vivo stability of peptide-based therapeutics.[2][3]
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Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is a cornerstone of modern solid-phase peptide synthesis.[4] Its defining characteristic is its stability under acidic conditions while being readily cleaved by a mild base, typically a secondary amine like piperidine.[5] This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain without compromising acid-labile side-chain protecting groups.
This combination of a unique stereochemical core with a strategically labile protecting group makes Fmoc-D-allo-threoninol a valuable tool for researchers aiming to create novel bioactive compounds with enhanced stability and specific conformational properties.[1]
Physicochemical and Handling Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in an experimental setting.
Core Properties
The essential properties of Fmoc-D-allo-threoninol are summarized in the table below, compiled from authoritative chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | |
| Molecular Weight | 327.38 g/mol | [1] |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
| CAS Number | 143143-54-8 | [1] |
| Appearance | White crystalline powder or solid | [1] |
| Melting Point | 140 - 144 °C | [1] |
| Purity (Typical) | ≥99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM). |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
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Storage: The compound should be stored in a tightly sealed container at 0 - 8 °C to prevent degradation.[1]
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Safety Precautions: As with many fine chemicals, Fmoc-D-allo-threoninol may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Synthesis of Fmoc-D-allo-threoninol: A General Protocol
While Fmoc-D-allo-threoninol is commercially available, understanding its synthesis provides valuable context. The protection of an amino group with Fmoc is a standard and robust chemical transformation. The following is a generalized, field-proven protocol for the N-Fmoc protection of an amino alcohol like D-allo-threoninol.
Reaction Principle
The synthesis involves the nucleophilic attack of the primary amine of D-allo-threoninol on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed under basic conditions to neutralize the acid byproduct (HCl or N-hydroxysuccinimide, respectively). Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions compared to the more reactive Fmoc-Cl.
Experimental Protocol
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Dissolution: Dissolve D-allo-threoninol (1.0 equivalent) in a suitable solvent mixture, such as 10% aqueous sodium carbonate or a mixture of dioxane and water.
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Reagent Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) dissolved in a minimal amount of a compatible organic solvent (e.g., dioxane or acetonitrile) dropwise at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
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Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 with 1 M HCl. This protonates any excess carbonate and precipitates the Fmoc-protected product.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine to remove impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain pure Fmoc-D-allo-threoninol.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-allo-threoninol is its incorporation into a growing peptide chain using the Fmoc/tBu SPPS strategy. This process is cyclical, involving sequential deprotection and coupling steps.
The Fmoc-SPPS Cycle: A Self-Validating System
The elegance of the Fmoc-SPPS workflow lies in its repetitive and verifiable nature. Each cycle consists of two main events: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. The completion of each step can be monitored to ensure high fidelity of the final peptide sequence.
Caption: General workflow for incorporating Fmoc-D-allo-threoninol via Fmoc-SPPS.
Detailed Protocol: Incorporation of Fmoc-D-allo-threoninol
This protocol describes a single coupling cycle for adding Fmoc-D-allo-threoninol to a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin with a free amine group (e.g., H₂N-Gly-Rink-Amide-Resin)
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Fmoc-D-allo-threoninol
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Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
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Washing Solvents: DMF, Dichloromethane (DCM)
Protocol Steps:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
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Activation of Fmoc-D-allo-threoninol:
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In a separate vial, dissolve Fmoc-D-allo-threoninol (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution.
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Allow the activation mixture to pre-activate for 1-2 minutes. This forms a highly reactive O-acylisourea intermediate.
-
Causality: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, which is a critical concern for all amino acids except glycine. DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions required for coupling without causing premature Fmoc deprotection.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Fmoc-D-allo-threoninol solution to the resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
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Drain and repeat the piperidine treatment for another 5-10 minutes.
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Mechanism: The secondary amine (piperidine) acts as a base, abstracting the acidic proton from the C9 position of the fluorene ring. This initiates a β-elimination reaction, releasing the free amine of the resin-bound amino alcohol, carbon dioxide, and dibenzofulvene. The dibenzofulvene is trapped by piperidine to form a stable adduct, driving the reaction to completion.[5]
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Caption: Mechanism of Fmoc deprotection using piperidine.
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Final Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin now bears a free amine and is ready for the next coupling cycle.
Conclusion: Authoritative Grounding
Fmoc-D-allo-threoninol is more than a mere chemical reagent; it is a strategic component in the rational design of sophisticated molecular entities. Its utility is grounded in the foundational principles of orthogonal protection chemistry, allowing for the reliable, stepwise construction of complex molecules. The incorporation of its unique D-allo stereoisomer provides a field-proven method to enhance the proteolytic stability of peptide-based drug candidates, a critical hurdle in translating peptide therapeutics from the bench to the clinic. The protocols and mechanisms described herein represent a synthesis of established best practices in the field, providing researchers with a self-validating and robust framework for leveraging this powerful building block in their drug discovery and development endeavors.
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Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]
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Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications.[Link]
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Safety Data Sheet. Aapptec.[Link]
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Methods for Removing the Fmoc Group. Springer.[Link]
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The influence of the stereochemistry of alanine residue on the solid state conformation and crystal packing of opioid peptides containing D-Ala or L-Ala in message domain--XRD and NMR study. PubMed, National Institutes of Health.[Link]
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